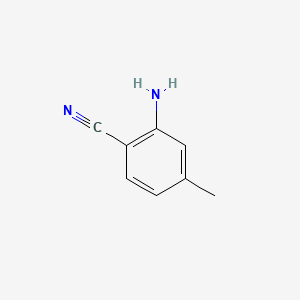

2-Amino-4-methylbenzonitrile

Description

Contextualization within Aromatic Nitrile Chemistry Research

Aromatic nitriles are a class of organic compounds characterized by a nitrile group attached to an aromatic ring. The nitrile group is a potent electron-withdrawing group, which significantly influences the electronic properties and reactivity of the aromatic ring. This characteristic makes aromatic nitriles valuable precursors in the synthesis of various functionalized molecules.

The presence of both an amino group and a methyl group on the benzonitrile (B105546) framework of 2-Amino-4-methylbenzonitrile imparts a unique reactivity profile. The amino group, being an electron-donating group, can modulate the electronic nature of the aromatic ring and serve as a site for various chemical transformations. The interplay between the electron-withdrawing nitrile group and the electron-donating amino group makes this molecule an interesting subject for studies in physical organic chemistry and a versatile reagent in synthetic chemistry. Research on related compounds, such as 2-amino-4-chlorobenzonitrile (B1265954), has highlighted how substituents on the aromatic ring can influence bond lengths and reactivity due to electronic effects and conjugation. analis.com.my

Role as a Foundational Building Block in Organic Synthesis

The true significance of this compound lies in its utility as a foundational building block for the construction of more complex molecular architectures. Its trifunctional nature allows for a diverse range of chemical modifications.

The amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation, providing a handle for introducing new functional groups or for building larger molecular scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, further expanding its synthetic utility. smolecule.com The aromatic ring itself is amenable to electrophilic substitution reactions, with the existing substituents directing the position of incoming electrophiles.

This versatility has been exploited in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. For instance, it has been used in the synthesis of racemic aminoquinolines, which are potential inhibitors of the enzyme acetylcholinesterase (AChE). sigmaaldrich.comsigmaaldrich.com It has also served as a starting material for the preparation of 7-methyl-4-(phenylamino)quinazoline-2(1H)-selone. sigmaaldrich.comsigmaaldrich.com

Overview of Research Trajectories

Initial research involving this compound focused on understanding its fundamental chemical properties and exploring its basic reactivity. More recent research has shifted towards its application in the synthesis of high-value, functional molecules.

A significant research trajectory involves its use as a precursor for the synthesis of heterocyclic compounds. Quinazolines and their derivatives, for example, are a class of heterocyclic compounds with a broad spectrum of biological activities. The reaction of 2-aminobenzonitriles with other reagents provides a convenient route to these important scaffolds. mdpi.com For instance, it has been used in Friedländer-type condensation reactions to produce tacrine (B349632) derivatives, which have been investigated for their dual inhibition of acetylcholinesterase and N-methyl-d-aspartate (NMDA) receptors. muni.cz

Another burgeoning area of research is in materials science. The structural motifs derived from this compound can be incorporated into larger polymeric or supramolecular structures. These materials may exhibit interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs), sensors, or as functional dyes and pigments. smolecule.comchemscene.com The methylbenzonitrile moiety has been identified as a beneficial structure for obtaining potent inhibitory activity on A2B adenosine (B11128) receptors in the development of cancer immunotherapies. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNVAEIITHYWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181323 | |

| Record name | 2-Amino-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26830-96-6 | |

| Record name | 2-Amino-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26830-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026830966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for 2 Amino 4 Methylbenzonitrile

Advanced Catalytic Approaches in 2-Amino-4-methylbenzonitrile Synthesis

Ligand Effects in Catalytic Amination

The synthesis of 2-aminobenzonitriles often involves the palladium-catalyzed amination of an aryl halide, a reaction known as the Buchwald-Hartwig amination. In this process, the choice of ligand coordinated to the palladium catalyst is critical and can significantly influence the reaction's outcome. The ligand stabilizes the metal center and modulates its reactivity, affecting reaction rate, yield, and functional group tolerance.

Research into palladium-catalyzed carboamination reactions has demonstrated the profound effect of different ancillary ligands on product yield. nih.gov For instance, in the coupling of N-allyl sulfamides with aryl triflates, the selection of the phosphine (B1218219) ligand is a key parameter. High-throughput experiments are often employed to rapidly screen various ligands and identify the optimal choice for a specific transformation. purdue.edu Ligands such as XPhos, RuPhos, and BrettPhos are commonly evaluated for their effectiveness. nih.govpurdue.edu

A study examining the carboamination between a specific sulfamide (B24259) and 4-bromobenzonitrile (B114466) found that a catalyst system composed of Pd2(dba)3 and the X-Phos ligand resulted in a 79% isolated yield. nih.gov However, the scope of this particular reaction was limited to electron-deficient aryl bromides. nih.gov This highlights how ligand choice can define the substrate scope of a reaction.

The table below illustrates the effect of different ligands on the conversion percentage in a model Pd-catalyzed carboamination reaction, demonstrating the sensitivity of the catalytic system to the ligand's structure. nih.gov

Table 1: Influence of Ligand on Pd-Catalyzed Carboamination Conversion Reaction Conditions: 1.0 equiv 1a, 1.2 equiv p-MeC6H4OTf, 1.4 equiv base, 2 mol % Pd2(dba)3, 6 mol % ligand, solvent (0.25 M), 100 °C. nih.gov

| Ligand | Conversion (%) nih.gov |

|---|---|

| P(o-tol)3 | 60 |

| P(tBu)3 | <5 |

| X-Phos | >98 |

| RuPhos | >98 |

Furthermore, tandem strategies have been developed for the efficient synthesis of 2-aminobenzonitriles. One such method involves a palladium-catalyzed process mediated by norbornene, which facilitates a tandem ortho-C-H-amination followed by an ipso-C-I-cyanation of iodoarenes. researchgate.net This protocol has been successfully applied to a range of ortho-substituted aryl iodides, including those with electron-donating groups like methyl (-CH3), to produce the corresponding 2-aminobenzonitriles. researchgate.net

Industrial Production Considerations and Scalability Studies

For similar substituted aminobenzonitriles, multi-step synthetic routes are common in industrial settings. google.com A patent for the production of 4-amino-2-trifluoromethylbenzonitrile, for example, outlines a three-step process starting from m-trifluoromethyl fluorobenzene: positioning bromination, followed by cyano replacement, and finally ammonolysis. google.com This process was designed for industrial application, emphasizing the use of readily available reagents, a simple process with a short route, and high purity (>99%) of the final product with a total yield of 73-75%. google.com Such a strategy minimizes production costs and simplifies handling and waste disposal. google.com

The scalability of a synthesis is a primary driver in process development. Research on the synthesis of complex pharmaceutical agents often involves developing scalable and practical methods for key intermediates. For instance, in the development of a dual A2a/A2b receptor antagonist, a second-generation synthesis was devised that featured a palladium-free protocol to access a key methylbenzonitrile intermediate. acs.org This newer method was reported to be more scalable, practical, and significantly more cost-effective, which are crucial advantages for large-scale manufacturing. acs.org Eliminating expensive and toxic heavy metal catalysts like palladium is a significant goal in green chemistry and industrial production to reduce both costs and environmental impact.

The table below summarizes the critical factors that must be evaluated for the industrial-scale synthesis of this compound, based on established practices for related compounds.

| Safety and Environment | The hazards associated with the chemicals and reactions, and the environmental impact of waste streams. | High: Ensures worker safety and compliance with environmental regulations; green protocols are preferred. acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Methylbenzonitrile

Fundamental Reaction Pathways

The fundamental reactivity of 2-Amino-4-methylbenzonitrile is characterized by the nucleophilic nature of the amino group and the electrophilic character of the nitrile carbon. The amino group, being a strong activating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the nitrile group is deactivating and withdraws electron density. This dichotomy of functional groups allows for a range of transformations. Theoretical studies on analogous aminobenzonitrile structures indicate that the nitrogen atoms of both the amino and nitrile groups are regions of high electron density, rendering them potential nucleophilic sites, while the protons of the amino group exhibit low electron density, suggesting them as centers for electrophilic attack. analis.com.my The molecule's primary reaction pathways involve transformations of the amino and nitrile groups or their cooperative participation in cyclization reactions. vulcanchem.com

Functional Group Transformations and Derivatization Reactions

The primary aromatic amino group in this compound is a versatile functional handle for various derivatization reactions. It readily acts as a nucleophile in both acylation and metal-catalyzed cross-coupling reactions.

For instance, the amino group can be N-acylated. The related compound, 2-amino-5-methylbenzonitrile, undergoes reductive amination with 4-chlorobenzaldehyde (B46862) followed by acylation with 4-chlorobenzoyl chloride to yield the corresponding N-acylated product, demonstrating a typical reaction pathway for this functional group. acs.org A more direct application involves palladium-catalyzed cross-coupling reactions, where this compound is coupled with chlorinated heterocyclic compounds. In one study, it was reacted with a 6-chloronicotinonitrile derivative using a Pd₂(dba)₃/BINAP catalyst system to furnish the corresponding N-arylated product in high yield, with the nitrile group remaining intact. arkat-usa.org

| Reaction Type | Starting Material | Reagents | Product | Source |

|---|---|---|---|---|

| Pd-catalyzed N-Arylation | This compound | 6-(4-chlorophenoxy)nicotinonitrile (B1348502), Pd₂(dba)₃, rac-BINAP, NaOtBu | 6-((2-Cyano-5-methylphenyl)amino)-2-(4-chlorophenoxy)nicotinonitrile | arkat-usa.org |

| N-Acylation (Analog) | 2-Amino-5-methylbenzonitrile | 1. 4-Chlorobenzaldehyde, NaBH₄ 2. 4-Chlorobenzoyl chloride | 4-Chloro-N-(4-chlorobenzyl)-N-(2-cyano-4-methylphenyl)benzamide | acs.org | | Nitrile Reduction (Analog) | 2-Amino-5-methylbenzonitrile | Lithium aluminum hydride (LiAlH₄) | 2-(Aminomethyl)-4-methylaniline | mdpi.com |

The nitrile group is a versatile functional group that can undergo various transformations, most notably reduction to a primary amine. While specific literature on the reduction of the nitrile in this compound was not prominent, the reduction of its isomer, 2-amino-5-methylbenzonitrile, to 2-(aminomethyl)-4-methylaniline using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) is a well-documented example of this fundamental pathway. mdpi.comsemanticscholar.org This transformation converts the cyano group into a benzylic amine, providing a different scaffold for further synthetic elaboration. The nitrile group also plays a crucial role as an electrophile in intramolecular cyclization reactions to form heterocyclic rings, a topic detailed further in section 3.3.1. beilstein-journals.orgmdpi.com

The aromatic ring of this compound is substituted with competing directing groups. The amino group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director, and the nitrile group is a meta-director. Based on the positions of the existing substituents (C1-CN, C2-NH₂, C4-CH₃), electrophilic aromatic substitution would be predicted to occur at positions C3 and C5, which are ortho and para to the activating amino group, respectively. However, the available research literature primarily focuses on the synthetic utility of the pre-existing amino and nitrile functionalities, especially in building fused ring systems, rather than on further substitution of the aromatic ring.

Reactivity in Heterocyclic Compound Formation

This compound is a valuable building block for the synthesis of fused heterocyclic compounds, particularly quinazolines and their derivatives. vulcanchem.comsigmaaldrich.com The ortho-disposition of the nucleophilic amino group and the electrophilic nitrile group facilitates cyclization reactions, where these two groups react with a suitable third component to construct a new ring fused to the parent benzene (B151609) ring. vulcanchem.com The compound has been explicitly used in the synthesis of potential acetylcholinesterase (AChE) inhibitors and other biologically active molecules. sigmaaldrich.com

A key application of this compound is in annulation reactions to form quinazoline (B50416) structures. An efficient method involves the hydrochloric acid-mediated reaction of 2-aminobenzonitriles with N-benzyl cyanamides to produce 2-amino-4-iminoquinazolines. mdpi.com The proposed mechanism for this transformation begins with the nucleophilic attack of the amino group of 2-aminobenzonitrile (B23959) onto the electrophilic carbon of the protonated cyanamide, forming an amidine intermediate. This intermediate then undergoes an intramolecular cyclization, where the newly formed amidine nitrogen attacks the carbon of the ortho-nitrile group, leading to the formation of the fused quinazoline ring system. mdpi.com

This reactivity pattern is a cornerstone of its utility in medicinal chemistry. For example, it has been used as a starting material in the synthesis of 7-methyl-4-(phenylamino)quinazoline-2(1H)-selone. sigmaaldrich.com These reactions highlight a general and powerful strategy where the ortho-aminobenzonitrile core acts as a synthon for building complex heterocyclic scaffolds.

| Reaction Type | Reagents | Product Class | Source |

|---|---|---|---|

| [4+2] Annulation | N-Benzyl cyanamides, HCl | 2-Amino-4-iminoquinazolines | mdpi.com |

| Cyclization | Phenyl isoselenocyanate | Quinazoline-selone | sigmaaldrich.com |

| Multicomponent Reaction | Iodobenzene, Benzonitrile (B105546), Cu(OTf)₂ | Quinazoline derivatives | d-nb.info |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-methyl-4-(phenylamino)quinazoline-2(1H)-selone |

| Aminoquinolines |

| 2-Amino-4-chloro-5-methylbenzonitrile |

| 2-amino-4-iminoquinazolines |

| N-benzyl cyanamides |

| 2-amino-5-methylbenzonitrile |

| 4-chlorobenzaldehyde |

| 4-chlorobenzoyl chloride |

| 4-Chloro-N-(4-chlorobenzyl)-N-(2-cyano-4-methylphenyl)benzamide |

| 6-(4-chlorophenoxy)nicotinonitrile |

| 6-((2-Cyano-5-methylphenyl)amino)-2-(4-chlorophenoxy)nicotinonitrile |

| Lithium aluminum hydride |

| 2-(aminomethyl)-4-methylaniline |

| Phenyl isoselenocyanate |

| Iodobenzene |

| Benzonitrile |

| Copper(II) trifluoromethanesulfonate |

Reactivity in Heterocyclic Compound Formation

Palladium-Mediated Cross-Coupling Reactions

This compound serves as a crucial amine source in palladium-catalyzed carbon-nitrogen (C-N) bond-forming reactions, a cornerstone of modern synthetic chemistry for constructing complex molecules. researchgate.netarkat-usa.org Research has demonstrated its successful application in Buchwald-Hartwig-type amination reactions to synthesize substituted diarylamines, which are prevalent motifs in pharmacologically active compounds. researchgate.net

In these transformations, a palladium catalyst, typically in conjunction with a phosphine (B1218219) ligand, facilitates the coupling of this compound with aryl or heteroaryl halides. researchgate.netarkat-usa.org Studies have employed palladium sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with bulky, electron-rich phosphine ligands such as racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (rac-BINAP) or Xantphos. researchgate.net The choice of ligand can be critical; for instance, in certain reactions, using Xantphos resulted in a superior conversion compared to other ligands. researchgate.net The reaction is conducted in the presence of a strong base, commonly sodium tert-butoxide (NaOtBu), in an aprotic polar solvent like 1,4-dioxane (B91453) or tetrahydrofuran (THF) at elevated temperatures. researchgate.netarkat-usa.org

For example, the coupling of a substituted chloronicotinonitrile precursor with this compound was achieved using a Pd₂(dba)₃/rac-BINAP catalytic system. researchgate.netarkat-usa.org The process involves the initial palladium-mediated etherification of 2,6-dichloronicotinonitrile with a phenol, followed by a second palladium-catalyzed reaction where the remaining chlorine is displaced by this compound to yield the final product. arkat-usa.org

Table 1: Palladium-Mediated Reactions Involving this compound

| Reactant | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Chloro-2-((2-cyano-5-methylphenyl)amino)nicotinamide | Pd₂(dba)₃ / Xantphos | NaOtBu | 1,4-Dioxane | 100-120°C, 24 h | 43% | researchgate.net |

| Precursor from 2,6-dichloronicotinonitrile and 4-chlorophenol | Pd₂(dba)₃ / rac-BINAP | NaOtBu | 1,4-Dioxane | 110-120°C, 24 h | Not specified | researchgate.netarkat-usa.org |

Nucleophilic Aromatic Substitution Reactions

The amino group of this compound can act as a nucleophile, displacing suitable leaving groups on electron-deficient aromatic or heteroaromatic rings through nucleophilic aromatic substitution (SNAr). researchgate.netarkat-usa.org This reactivity provides a direct, metal-free pathway to certain classes of compounds, complementing the palladium-catalyzed methods. arkat-usa.org

Research into the synthesis of potential HIV-1 reverse transcriptase inhibitors has utilized this compound as a nucleophile in SNAr reactions. researchgate.netarkat-usa.org For instance, it was reacted with a chlorinated pyrimidine (B1678525) derivative in the presence of a base like sodium tert-butoxide (NaOtBu) in tetrahydrofuran (THF) at elevated temperatures. researchgate.net In this case, the electron-withdrawing nature of the pyrimidine ring activates the chlorine atom toward nucleophilic attack by the amine. Interestingly, attempts to perform a similar nucleophilic substitution on a related dichloronicotinonitrile precursor without palladium catalysis were unsuccessful, highlighting that the feasibility of SNAr is highly dependent on the substrate's electronic properties. arkat-usa.org

Table 2: Nucleophilic Aromatic Substitution with this compound

| Substrate | Nucleophile | Base | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|---|

| 4,6-dichloro-2-(phenoxymethyl)pyrimidine | This compound | NaOtBu | THF | 100-110°C, 24 h | 76% | researchgate.net |

Nitrile Hydratase-Mediated Transformations

The nitrile functional group in this compound is susceptible to enzymatic hydrolysis, offering a green and highly selective alternative to chemical hydrolysis methods. researchgate.net Nitrile hydratase enzymes, found in various microorganisms, catalyze the hydration of nitriles to their corresponding amides under mild, aqueous conditions. oup.comresearchgate.net This biotransformation is often followed by a second enzymatic step where an amidase hydrolyzes the amide to a carboxylic acid. researchgate.netoup.com

The nitrile hydratase/amidase system from microorganisms like Rhodococcus rhodochrous has been investigated for its activity on substituted benzonitriles. researchgate.netresearchgate.net In a specific study, a product derived from a palladium-coupling reaction, which retained the cyano group of the original this compound moiety, was subjected to enzymatic transformation. researchgate.net Using nitrile hydratase from R. rhodochrous in a phosphate (B84403) buffer at 30-37°C, the nitrile group was successfully converted. researchgate.net This demonstrates the utility of chemoenzymatic strategies, where traditional organic synthesis is combined with biocatalysis to achieve desired molecular transformations selectively. researchgate.netresearchgate.net The use of amidase inhibitors can allow the reaction to be stopped at the amide intermediate if desired. researchgate.net

Table 3: Nitrile Hydratase-Mediated Transformation

| Substrate | Biocatalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-((2-cyano-5-methylphenyl)amino)-2-(phenoxymethyl)nicotinamide | Nitrile hydratase from R. rhodochrous | Phosphate buffer, 30-37°C, 72 h | Corresponding amide/acid | 64% | researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor for Nitrogen-Containing Heterocyclic Systems

2-Amino-4-methylbenzonitrile serves as a crucial starting material for the construction of various nitrogen-containing heterocyclic scaffolds. vulcanchem.com The strategic placement of the amino and nitrile groups facilitates cyclization reactions to form fused ring systems, which are prevalent in medicinal chemistry and materials science.

Quinazolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The use of 2-aminobenzonitrile (B23959) scaffolds is a well-established method for their synthesis. One-pot, three-component reactions involving a 2-aminobenzonitrile, an acyl chloride, and ammonium (B1175870) chloride, catalyzed by heteropolyacids, can produce 2-substituted quinazolin-4-amines in excellent yields. thieme-connect.de The reaction is believed to proceed through a 2-cyanobenzamidine intermediate followed by cyclization. thieme-connect.de

Further, 2-aminoquinazoline (B112073) derivatives can be synthesized through an acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones. mdpi.com This method has been used to produce derivatives like N-benzyl-4-methylquinazolin-2-amine. mdpi.com Additionally, 2-aminoquinazoline derivatives are being explored as A2A adenosine (B11128) receptor (A2AR) antagonists, which are potential therapeutic targets for neurodegenerative diseases and cancer. nih.gov

A general synthetic pathway involves the chlorination of quinazolinediones to form 2,4-dichloroquinazolines, followed by regioselective Suzuki coupling and subsequent amination to yield the final 2-aminoquinazoline products. nih.gov

Table 1: Examples of Synthesized Quinazoline (B50416) Derivatives

| Starting Material | Reagents & Conditions | Product | Reference |

| 2-Aminobenzonitrile, Acyl chloride, NH4OAc | H14[NaP5W30O110]/silica gel, MeCN, reflux | 2-Substituted quinazolin-4-amines | thieme-connect.de |

| 2-Amino aryl ketone, N-Benzyl cyanamide | Hydrochloric acid | N-Benzyl-4-methylquinazolin-2-amine | mdpi.com |

| 2,4-Dichloroquinazolines | 1. Arylboronic acids (Suzuki coupling) 2. Ammonia in methanol (B129727) or 4-methoxybenzylamine (B45378) followed by debenzylation | 2-Aminoquinazoline derivatives | nih.gov |

The indole (B1671886) nucleus is a core structural motif in numerous natural products and pharmacologically active compounds. impactfactor.org The Fischer indole synthesis is a classic method for creating this scaffold, which involves the reaction of a hydrazine (B178648) derivative with a ketone or aldehyde under acidic conditions. google.com While direct synthesis from this compound is less commonly cited, derivatives of benzonitriles are integral to forming substituted indoles. For instance, 4-(bromomethyl)benzonitrile can be used as a starting material to synthesize aldehydes, which then undergo condensation with indole-2-ones to form 3-benzylidene indole-2-one derivatives. nih.gov This highlights the role of benzonitrile-containing compounds in the broader field of indole synthesis.

Pyrazole derivatives are another important class of heterocyclic compounds with diverse applications. ekb.egaablocks.com Their synthesis often involves multi-component reactions (MCRs). For example, a four-component, one-pot reaction of ethyl acetoacetate, hydrazine, a methyl phenylglyoxylate, and malononitrile (B47326) can be used to synthesize multi-substituted pyrano[2,3-c]pyrazole derivatives. aablocks.com In other research, the reaction of an enaminone intermediate with hydrazine or methylhydrazine is used to produce 1H-pyrazole and 1-methylpyrazole (B151067) derivatives, respectively. acs.org Another study noted that substituting a methyl-benzonitrile group at the N-3 position of a quinazolin-4-one with an amino-pyrazole-4-carbonitrile significantly enhanced the biological activity of the resulting molecule, indicating the compatibility and utility of these two heterocyclic systems in drug design. brieflands.com

This compound is a key reactant in the synthesis of substituted pyridine (B92270) and pyrimidine (B1678525) derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to couple this compound with halogenated pyridines. researchgate.netarkat-usa.org For instance, it has been successfully reacted with 6-(4-chlorophenoxy)nicotinonitrile (B1348502) using a Pd2dba3/rac-BINAP catalyst system to produce the corresponding coupled pyridine derivative in high yield. arkat-usa.org These reactions are sensitive to the choice of ligand, with Xantphos sometimes providing superior yields compared to BINAP. researchgate.net

Similarly, pyrimidine derivatives are synthesized using multi-step procedures. A common route involves a Suzuki coupling reaction between a boronic ester derivative of a benzonitrile (B105546) and a di-chloropyrimidine, followed by a Sonogashira cross-coupling and subsequent reactions to build a triazole-pyrimidine-methylbenzonitrile core structure. nih.gov These complex heterocyclic systems have been investigated as dual A2A/A2B adenosine receptor antagonists. nih.gov

Table 2: Palladium-Catalyzed Synthesis of a Pyridine Derivative

| Reactants | Catalyst System | Conditions | Product Yield | Reference |

| 6-(4-chlorophenoxy)nicotinonitrile, this compound | Pd2dba3, rac-BINAP, NaOtBu | 1,4-dioxane (B91453), 110-120°C, 24 h | 87% | arkat-usa.org |

| 2,6-dichloroisonicotinonitrile derivative, this compound | Pd2dba3, rac-BINAP, NaOtBu | Not specified | 84% | arkat-usa.org |

A highly efficient and environmentally friendly method for synthesizing quinazoline-2,4(1H,3H)-diones involves the direct reaction of 2-aminobenzonitriles with carbon dioxide (CO2) in water. rsc.org This process is notable for proceeding without the need for any catalyst and achieves excellent yields. rsc.org The reaction does not occur in organic solvents, highlighting the unique role of water in facilitating this transformation. This green chemistry approach provides a simple and potent route to these important heterocyclic compounds, which are also found as structural units in various bioactive molecules. thieme-connect.dersc.org The synthesis can also be achieved by heating 2-aminobenzonitriles with guanidine (B92328) base and CO2 in a stainless-steel autoclave. thieme-connect.de

Role in Pharmaceutical Intermediate Synthesis

This compound and its analogs are recognized as valuable intermediates in the synthesis of pharmaceuticals. chemimpex.comvulcanchem.comlookchem.com The presence of multiple reactive sites on the molecule allows it to serve as a versatile scaffold for constructing more complex, biologically active compounds.

The compound is a key building block for heterocyclic structures, which are central to many drug discovery programs. vulcanchem.com For example, derivatives of this compound have been incorporated into molecules designed as inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, a target for anti-diabetic drugs. brieflands.combrieflands.com Specifically, a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and showed inhibitory activity against the DPP-4 enzyme. brieflands.com

Furthermore, the 2-aminoquinazoline scaffold derived from aminobenzonitriles has been identified as promising for the development of A2A adenosine receptor antagonists, which have therapeutic potential in treating cancer and neurodegenerative disorders. nih.gov The versatility of this compound and related structures also extends to the synthesis of insecticidal compounds, where it is used to build the core quinazoline ring system. google.com

Utility in Agrochemical Intermediate Synthesis

This compound serves as a significant building block in the synthesis of more complex molecules utilized in the agrochemical sector. Its structural framework, featuring an amine group and a nitrile group on a toluene (B28343) backbone, allows for versatile chemical modifications, making it a valuable intermediate. Research has demonstrated its application in the synthesis of compounds with potential insecticidal properties.

A key application of this compound is in the preparation of quinazoline derivatives. It is a precursor for synthesizing racemic aminoquinolines, which are investigated as potential inhibitors of acetylcholinesterase (AChE). sigmaaldrich.comsigmaaldrich.com AChE inhibitors are a well-established class of insecticides, functioning by disrupting the nervous system of insects. The synthesis involves reacting this compound to form a quinazoline scaffold, which is the core structure of many biologically active compounds.

Furthermore, the broader class of aminobenzonitrile derivatives is crucial in creating agrochemicals. For instance, various substituted 2-aminobenzonitrile intermediates are used to produce insecticidal 2,4-diaminoquinazolines. google.com Patents describe the synthesis of compounds like 2-amino-4-fluoro-6-methylbenzonitrile (B583285) as intermediates for these insecticides. google.com Similarly, other halogenated analogues such as 2-Amino-4-chloro-5-methylbenzonitrile are explicitly used in the formulation of pesticides and herbicides designed to enhance crop protection and yield. chemimpex.com The use of various nitriles as precursors for primary amines, which are valuable intermediates in the synthesis of agrochemicals, is a common strategy in the industry. acs.org

The following table summarizes agrochemical-related compounds synthesized from aminobenzonitrile precursors.

| Precursor | Synthesized Compound Class | Application/Target |

| This compound | Racemic aminoquinolines | Potential Acetylcholinesterase (AChE) inhibitors sigmaaldrich.comsigmaaldrich.com |

| Substituted 2-aminobenzonitriles | 2,4-diaminoquinazolines | Insecticides google.com |

| 2-Amino-4-chloro-5-methylbenzonitrile | Various pesticides and herbicides | Crop protection chemimpex.com |

Exploration in Advanced Materials Development

The unique electronic properties of this compound, arising from the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-C≡N) attached to an aromatic ring, make it a compound of interest for research in advanced materials. These "push-pull" systems are known to exhibit interesting optical and electronic behaviors.

Organic molecules with significant non-linear optical (NLO) properties are sought for applications in photonics and optoelectronics, including frequency conversion and optical switching. mdpi.compreprints.org The NLO response in organic materials is often rooted in the molecular structure, specifically the presence of a π-conjugated system linking an electron donor and an electron acceptor group. diva-portal.orgresearchgate.net This arrangement can lead to a large change in dipole moment upon excitation, resulting in high molecular hyperpolarizability (β), a key measure of NLO activity.

This compound fits this molecular design paradigm. While detailed experimental and theoretical studies on the NLO properties of this compound itself are not extensively documented in dedicated publications, the NLO activities of its close analogues have been investigated, suggesting its potential. For instance, theoretical studies on related benzonitrile derivatives have been performed to calculate their hyperpolarizability. mdpi.comorientjchem.orgijrte.org

A computational study on 3-fluoro-4-methylbenzonitrile, an analogue, predicted significant NLO properties, with a first-order hyperpolarizability calculated to be nine times that of urea, a standard reference material for NLO studies. orientjchem.org Similarly, theoretical and experimental investigations on other derivatives like 2-amino-4-chlorobenzonitrile (B1265954) and 3-bromo-4-methylbenzonitrile (B1282943) have been conducted to understand their vibrational and electronic properties, which are fundamental to NLO activity. ijrte.orgresearchgate.netderpharmachemica.com The general consensus from studies on this class of compounds is that the benzonitrile moiety acts as an effective electron acceptor, and when combined with a donor like an amino group, it creates a chromophore with potential for NLO applications. mdpi.comijrte.org

The table below shows findings from studies on related benzonitrile compounds, highlighting their relevance to NLO research.

| Compound | Focus of Study | Key Finding Related to NLO |

| 3-Fluoro-4-methylbenzonitrile | DFT Calculation | First order hyperpolarizability is 9 times greater than urea. orientjchem.org |

| 3-Bromo-4-methylbenzonitrile | DFT Calculation | The compound is predicted to be an efficient molecule for future NLO applications. ijrte.org |

| (Z)-4-(2-(benzofuran-2-yl)-1-cyanovinyl)benzonitrile | Theoretical & Experimental | The benzonitrile group acts as an effective acceptor moiety in NLO chromophores. mdpi.com |

| 2-Amino-4-chlorobenzonitrile | Theoretical & Experimental | Investigation of molecular structure and vibrational spectra to understand electronic properties. researchgate.netderpharmachemica.com |

Derivatives of benzonitrile are being actively explored for their utility in energy storage and conversion systems, owing to their electrochemical and thermal stability, and their ability to function as electrolytes, solvents, or components of active materials. ijrte.org

In the field of energy storage , benzonitrile-based compounds are investigated for use in batteries and supercapacitors. Research has shown that benzonitrile-containing spiro-twisted benzoxazine (B1645224) monomers can be used to create solid polymer electrolytes (SPEs) for lithium batteries. mdpi.com These SPEs exhibit good ionic conductivity and can be cycled for hundreds of hours. mdpi.com Furthermore, patents disclose electrolyte compositions for high-temperature supercapacitors that utilize benzonitrile as a high-boiling point organic solvent, which is stable at high voltages. google.com The nitrile functional group is also considered for its potential role in hydrogen storage, where the reversible electrohydrogenation of nitriles to amines presents a pathway for chemical hydrogen storage. acs.org

For energy conversion , benzonitrile derivatives are incorporated into materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Carbazole-benzonitrile derivatives, for example, are noted for their potential in developing highly efficient and stable thermally activated delayed fluorescence (TADF) materials for next-generation OLEDs. bohrium.com In DSSCs, which convert solar energy to electricity, additives to the electrolyte can improve performance by passivating the semiconductor surface and reducing charge recombination. researchgate.net The broad investigation into nitrile-containing compounds for various electronic applications suggests the potential utility of this compound in this domain. ijrte.orgchemscene.com

The following table outlines the applications of benzonitrile derivatives in energy research.

| Application Area | Role of Benzonitrile Derivative | Example System |

| Lithium Batteries | Component of Solid Polymer Electrolyte | Spiro-twisted benzoxazine with benzonitrile groups mdpi.com |

| Supercapacitors | High-Boiling Point Electrolyte Solvent | Benzonitrile in electrolyte for high-temperature applications google.com |

| Hydrogen Storage | Reversible Hydrogen Carrier | Electrocatalytic nitrile/amine pair acs.org |

| OLEDs | TADF Emitter Material | Carbazole-benzonitrile derivatives bohrium.com |

| Solar Cells (DSSCs) | Electrolyte Additive | Gel polymer electrolytes with various additives researchgate.net |

Biological and Medicinal Chemistry Research Applications

Enzyme Inhibition Studies

Derivatives of 2-Amino-4-methylbenzonitrile have been investigated for their ability to inhibit the activity of several key enzymes, highlighting their potential as modulators of biological pathways.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease. Research has shown that this compound can be used in the synthesis of racemic aminoquinolines, which are potential inhibitors of acetylcholinesterase. sigmaaldrich.comsigmaaldrich.com The inhibitory action is thought to occur through the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from accessing it.

DNA Polymerase Beta Inhibition and Mechanism of Action

DNA polymerase beta (Pol β) is an enzyme involved in DNA repair, specifically in the base excision repair pathway. The inhibition of this enzyme can be a target for anticancer therapies. Studies suggest that derivatives of this compound can bind to the active site of DNA polymerase β, thereby inhibiting its activity and potentially disrupting DNA replication processes in cancer cells.

Exploration of Potential Therapeutic Activities

The structural features of this compound have prompted investigations into a range of potential therapeutic properties, including anticonvulsant, antimicrobial, and anticancer activities.

Anticonvulsant Properties

The search for novel antiepileptic drugs has led researchers to explore various chemical scaffolds, including those derived from this compound. Some of its derivatives have been investigated for their potential to manage seizures. vulcanchem.com For instance, merging the structural motifs of functionalized amino acids and α-aminoamides has resulted in novel compounds with significant anticonvulsant effects. nih.gov These compounds have been shown to modulate voltage-gated sodium channels, a key target for many anticonvulsant drugs. nih.gov

Antimicrobial Properties

Derivatives of this compound have demonstrated potential as antimicrobial agents. Studies have explored their activity against various pathogens. For example, some benzonitrile (B105546) derivatives have been shown to possess antimicrobial properties. Additionally, research into 2-aminobenzothiazole-based DNA gyrase B inhibitors, which can be synthesized from related benzonitrile precursors, has shown promising activity against a range of bacterial pathogens. acs.org

Anticancer Properties

The development of new anticancer agents is a major focus of medicinal chemistry, and this compound derivatives have emerged as a promising area of research. vulcanchem.com The compound and its derivatives are being investigated for their potential to inhibit the growth of cancer cells. ontosight.ai For example, 2-Amino-4-chloro-5-methylbenzonitrile, a related compound, is used as a key intermediate in the synthesis of various anti-cancer agents. chemimpex.com The anticancer activity of some benzonitrile derivatives is attributed to their ability to inhibit enzymes crucial for cancer cell proliferation, such as thymidylate synthase, or to act as DNA intercalators. biosynth.com

Investigation of Molecular Targets and Binding Mechanisms

The direct investigation of this compound's interaction with specific molecular targets is not extensively documented in publicly available research. However, its structural motif is a key component in various biologically active derivatives that have been designed and studied for their interactions with several important protein targets. The research on these derivatives provides valuable insights into the potential binding mechanisms where the this compound scaffold plays a crucial role.

Acetylcholinesterase (AChE)

While direct inhibitory data for this compound against acetylcholinesterase is not prominent, it serves as a precursor for the synthesis of racemic aminoquinolines, which have been identified as potential AChE inhibitors. sigmaaldrich.com The mechanism for related isomers like 4-Amino-2-methylbenzonitrile has been described as binding to the active site of AChE, which prevents substrate access and leads to an increase in acetylcholine levels. This suggests that the aminobenzonitrile framework is a viable scaffold for the development of AChE inhibitors.

Neuronal Nitric Oxide Synthase (nNOS)

The this compound moiety is integral to more complex molecules designed as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders. nih.gov For instance, derivatives incorporating a 2-amino-4-methylquinoline structure, for which this compound can be a precursor, have been shown to be potent and selective nNOS inhibitors. nih.govnih.gov

Crystallographic studies of these derivative compounds bound to nNOS have revealed specific binding interactions. The 4-methyl group, corresponding to the methyl group on the benzonitrile ring, fits into a small, hydrophobic "S-pocket" within the enzyme's active site. nih.gov More complex derivatives containing the benzonitrile group show that the cyano group can bind to a newly identified auxiliary pocket in nNOS, which contributes to both potency and selectivity. rcsb.org In some 7-phenyl-2-aminoquinoline inhibitors, the amino groups interact with an nNOS-specific aspartate residue, a feature absent in other NOS isoforms, which enhances selectivity. pdbj.org

Adenosine (B11128) Receptors (A₂A and A₂B)

Derivatives of this compound are key components of dual antagonists for the A₂A and A₂B adenosine receptors, which are targets for cancer immunotherapy. nih.govbiorxiv.org Molecular docking studies on these complex antagonists, which feature a triazole-pyrimidine-methylbenzonitrile core, have elucidated the binding mode. nih.gov

The methylbenzonitrile part of these molecules is positioned deep within the binding pocket of the A₂B adenosine receptor. nih.gov Key interactions include:

A π-π stacking interaction between the benzonitrile ring and the aromatic side chain of the amino acid Tryptophan (Trp247) . nih.gov

A polar interaction , likely a hydrogen bond, between the nitrogen atom of the cyano group and the amide side chain of Asparagine (Asn282) . nih.gov

In studies with the clinical candidate Etrumadenant (AB928), which contains the 2-methylbenzonitrile moiety, a hydrogen bond was observed between the cyano group and Threonine (T88) in the A₂A receptor. nih.gov These interactions underscore the importance of the methylbenzonitrile scaffold for achieving potent inhibitory activity at these receptors. nih.govresearchgate.net

Viral Proteins

The this compound structure has been incorporated into novel compounds investigated as antiviral agents. For example, derivatives of 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile have shown inhibitory effects against the Zika virus (ZIKV). nih.gov The mechanism of action for these complex molecules involves the inhibition of viral RNA replication and protein expression. nih.govnih.gov Other benzonitrile derivatives have been studied as inhibitors of the Hepatitis C Virus (HCV), acting at the early entry stage of the viral life cycle. researchgate.net

Summary of Molecular Target Interactions for this compound Derivatives

The following table summarizes the key molecular targets and the observed binding interactions for various derivatives containing the this compound scaffold.

| Molecular Target | Derivative Class | Key Interacting Residues | Type of Interaction | Research Finding |

| Neuronal Nitric Oxide Synthase (nNOS) | 2-Aminoquinoline derivatives | Not specified | Competitive L-arginine antagonist. The 4-methyl group fits into a hydrophobic "S-pocket". | The 2-amino-4-methylquinoline scaffold binds to rat nNOS. nih.gov |

| A₂B Adenosine Receptor | Triazole-pyrimidine-methylbenzonitrile antagonists | Trp247, Asn282 | π-π stacking, Polar interaction (hydrogen bond) | The methylbenzonitrile moiety binds in the pocket, with the cyano group interacting with Asn282. nih.gov |

| A₂A Adenosine Receptor | Etrumadenant (AB928) | T88 | Hydrogen bond | The cyano group of the methylbenzonitrile moiety forms a hydrogen bond with T88. nih.gov |

| Zika Virus (ZIKV) | 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs | Not specified | Inhibition of viral replication | Derivatives show a dose-dependent antiviral effect on Zika RNA replication and protein expression. nih.govnih.gov |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and vibrational modes of a molecule. The vibrational spectra of 2-Amino-4-methylbenzonitrile have been studied and interpreted with the aid of quantum chemical calculations, such as Density Functional Theory (DFT), to provide a comprehensive assignment of the observed vibrational bands. sigmaaldrich.cnnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The high-frequency region is dominated by the stretching vibrations of the amino (NH₂) group. Typically, the asymmetric and symmetric stretching modes of the NH₂ group appear as two distinct bands. The C-H stretching vibrations of the aromatic ring and the methyl group are also observed in this region. The most characteristic band in the mid-frequency range is the strong absorption due to the stretching of the nitrile (C≡N) group. The fingerprint region contains a multitude of bands arising from C-C stretching, in-plane and out-of-plane C-H bending, and other skeletal vibrations of the benzene (B151609) ring.

Table 1: Selected FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3450 | Strong | NH₂ asymmetric stretching |

| ~3350 | Strong | NH₂ symmetric stretching |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2925 | Medium | Methyl C-H stretching |

| ~2220 | Strong, Sharp | C≡N stretching |

| ~1620 | Strong | NH₂ scissoring/C=C stretching |

| ~1580 | Medium | Aromatic C=C stretching |

| ~1500 | Medium | Aromatic C=C stretching |

| ~820 | Strong | C-H out-of-plane bending |

Note: The exact positions and intensities of the peaks can vary slightly depending on the experimental conditions, such as the sample preparation method (e.g., KBr pellet, ATR).

Fourier-Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum of this compound complements the FTIR data. While the NH₂ stretching vibrations are typically weak in the Raman spectrum, the C≡N stretching vibration gives rise to a strong and easily identifiable band. The aromatic ring vibrations and the C-H bending modes are also prominent in the FT-Raman spectrum. The combination of FTIR and FT-Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule. sigmaaldrich.cnnih.gov

Table 2: Selected FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2925 | Medium | Methyl C-H stretching |

| ~2220 | Very Strong | C≡N stretching |

| ~1600 | Medium | Aromatic C=C stretching |

| ~1280 | Strong | Ring breathing mode |

| ~820 | Medium | C-H out-of-plane bending |

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound, typically recorded in a solvent such as ethanol, provides information about the electronic transitions within the molecule. The spectrum is characterized by absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions. The π → π* transitions are associated with the π-electron system of the aromatic ring, while the n → π* transitions involve the non-bonding electrons of the nitrogen atom in the amino group and the nitrile group. analis.com.my The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the benzene ring influences the positions and intensities of these absorption bands. A study on the related compound 2-amino-4-chlorobenzonitrile (B1265954) also identified π → π* and n → π* as the main absorption peaks. analis.com.my

Table 3: Typical UV-Vis Absorption Data for Aminobenzonitrile Derivatives

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Electronic Transition |

| ~220 nm | High | π → π |

| ~270 nm | Medium | π → π |

| ~320 nm | Low | n → π* |

Note: The exact λmax and ε values are dependent on the solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been used to characterize this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. nih.gov The aromatic protons appear as a complex multiplet in the downfield region, with their chemical shifts and coupling patterns being indicative of the 1,2,4-trisubstituted benzene ring. The amino group protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The methyl group protons give rise to a sharp singlet in the upfield region.

Table 4: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 1H | Aromatic H |

| ~6.7 | d | 1H | Aromatic H |

| ~6.6 | s | 1H | Aromatic H |

| ~4.5 | br s | 2H | -NH₂ |

| ~2.3 | s | 3H | -CH₃ |

Note: The chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and can vary based on the solvent (e.g., CDCl₃, DMSO-d₆). amazonaws.com

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. nih.gov The spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The nitrile carbon appears at a characteristic downfield chemical shift. The aromatic carbons resonate in the region of approximately 110-150 ppm, with the carbon attached to the amino group appearing at a higher field due to its electron-donating effect, and the carbon attached to the nitrile group appearing at a lower field. The methyl carbon signal is observed in the upfield region of the spectrum.

Table 5: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-NH₂ |

| ~140 | C-CH₃ |

| ~134 | Aromatic CH |

| ~120 | Aromatic CH |

| ~118 | C≡N |

| ~116 | Aromatic CH |

| ~100 | C-CN |

| ~20 | -CH₃ |

Note: The chemical shifts are typically referenced to the solvent peak and can vary based on the solvent used.

Heteronuclear Multiple Bond Correlation (HMBC) Studies

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique used to identify long-range correlations between heteronuclei, typically carbon and protons, separated by two, three, or even four bonds. This method is instrumental in confirming the molecular structure and assigning quaternary carbons.

In the analysis of this compound derivatives, HMBC studies have been crucial for structural confirmation. For instance, in a study involving a derivative of this compound, strong heteronuclear ³J coupling was observed between a proton at 7.49 ppm and a quaternary nitrile carbon signal at 117.9 ppm, confirming the presence of the unreacted CN group on the 2-amino-4-methylbenzyl moiety. researchgate.net Weaker ⁴J heteronuclear coupling was also detected between a proton and the nitrile carbon, further solidifying the structural assignment. researchgate.net

HMBC experiments are often used to differentiate between possible isomers formed during a reaction. nih.gov For example, in the synthesis of a bis-isoxazole, a ²JCH correlation was observed between a specific proton and an imine carbon, which helped in confirming the regioselective formation of one isomer over others. nih.gov The presence or absence of such long-range correlations provides definitive evidence for the connectivity of atoms within a molecule. nih.govmdpi.comresearchgate.net

The following table summarizes key HMBC correlations that are characteristic for the structural elucidation of this compound and its derivatives.

| Correlating Nuclei | Correlation Type | Significance | Reference |

| H-3' to Nitrile Carbon | ³J | Confirms the connectivity between the aromatic ring and the nitrile group. | researchgate.net |

| H-3' to Methyl Carbon | ⁴J | Establishes the relative position of the methyl group to the proton on the ring. | nih.gov |

| Amino Protons to Ring Carbons | ²J & ³J | Helps in assigning the carbons adjacent to the amino group. | researchgate.net |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not extensively detailed in the provided search results, analysis of closely related compounds like 2-amino-4-chlorobenzonitrile (ACBN) and 2-bromo-4-methylbenzonitrile (B184184) offers valuable comparative insights. analis.com.myresearchgate.net

For ACBN, single-crystal X-ray crystallography confirmed its structure. The compound crystallizes in the triclinic system with the space group P-1. analis.com.my The nitrile (C≡N) and C-N bond lengths were found to be 1.146(4) Å and 1.369(4) Å, respectively. analis.com.my These values are slightly shorter than theoretical values, which is attributed to the conjugation with the aromatic ring. analis.com.my

Similarly, 2-bromo-4-methylbenzonitrile is reported to be almost planar, with the non-hydrogen atoms showing a root-mean-square deviation of 0.008 Å. researchgate.net It crystallizes in the triclinic space group P1. researchgate.net

The crystallographic data for a related compound, 2-amino-4-chlorobenzonitrile, is presented below.

| Crystal Data | 2-Amino-4-chlorobenzonitrile | Reference |

| Crystal System | Triclinic | analis.com.my |

| Space Group | P-1 | analis.com.my |

| a (Å) | 3.8924 (9) | analis.com.my |

| b (Å) | 6.7886 (15) | analis.com.my |

| c (Å) | 13.838 (3) | analis.com.my |

| α (°) | 77.559 (16) | analis.com.my |

| β (°) | 88.898 (17) | analis.com.my |

| γ (°) | 83.021 (17) | analis.com.my |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. For 2-amino-4-chlorobenzonitrile, this analysis revealed that N···H/H···N contacts are the most dominant, indicating the presence of N–H···N interactions. analis.com.my

In a study of a different benzonitrile (B105546) derivative, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, Hirshfeld surface analysis showed that H···H and C···H/H···C interactions made the most significant contributions to the crystal packing, accounting for 39.2% and 27.1% of the Hirshfeld surface, respectively. nih.gov Other notable contacts included N···H/H···N (16.0%) and O···H/H···O (8.3%). nih.gov These interactions, such as C—H···O and C—H···N, lead to the formation of sheets within the crystal structure. nih.gov

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for related compounds.

| Interaction Type | 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile (%) | Reference |

| H···H | 39.2 | nih.gov |

| C···H/H···C | 27.1 | nih.gov |

| N···H/H···N | 16.0 | nih.gov |

| O···H/H···O | 8.3 | nih.gov |

| C···C | 6.2 | nih.gov |

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by intermolecular forces. In the case of 2-bromo-4-methylbenzonitrile, weak π–π stacking interactions with centroid–centroid separations of 3.782 (2) and 3.919 (2) Å are observed, which generate columns of molecules along the vulcanchem.com direction. researchgate.net For 2-amino-4-chlorobenzonitrile, π···π stacking interactions are also present, with a Cg1-to-Cg1 separation ranging from 3.892(2) to 3.893(2) Å. analis.com.my

In other related structures, intermolecular hydrogen bonds, such as N-H···N, play a significant role in forming one-dimensional chains. analis.com.my C—H···π interactions can also be present, connecting molecular sheets into a three-dimensional network. nih.gov The planarity of the triazolopyrimidine ring in some benzonitrile derivatives facilitates π-π stacking interactions with aromatic residues.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from a theoretical standpoint. These methods are used to predict molecular geometry, vibrational modes, and electronic characteristics.

Molecular Orbital and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution on the surface of a molecule, thereby identifying its reactive sites. nih.gov The MEP map uses a color-coded scale to represent the electrostatic potential on the iso-electron density surface. nih.govresearchgate.net

For a molecule like 2-Amino-4-methylbenzonitrile, the MEP map would display distinct regions of charge:

Negative Potential (Red/Yellow): These electron-rich areas indicate preferable sites for electrophilic attack. nih.gov In this compound, the most negative regions are anticipated to be located over the nitrogen atom of the nitrile group (C≡N) and, to a lesser extent, the nitrogen atom of the amino group (-NH2), due to the high electronegativity and lone pairs of electrons on these atoms. analis.com.mynih.gov

Positive Potential (Blue): These electron-deficient regions are susceptible to nucleophilic attack. nih.gov The most positive potential is typically found around the hydrogen atoms of the amino group, indicating their acidic nature and potential to act as electrophilic sites. analis.com.my

Neutral Potential (Green): This region, generally located over the carbon framework of the aromatic ring, represents an area of intermediate potential.

The MEP surface provides a clear, three-dimensional picture of the molecule's charge landscape, offering a robust prediction of how it will interact with other molecules and reagents. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and charge delocalization. researchgate.netjoaquinbarroso.com It examines the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of electron delocalization, also known as hyperconjugation. researchgate.netwisc.edu

A high E(2) value indicates a strong interaction between electron donors and acceptors, signifying greater conjugation throughout the system. researchgate.net The analysis of these interactions is fundamental to understanding the molecule's electronic structure and stability. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π(C-C)ring | High | Lone Pair → π delocalization |

| π(C=C)ring | π(C=C)ring | Moderate | π → π delocalization (ring conjugation) |

| π(C=C)ring | π(C≡N) | Moderate | π → π delocalization (ring to nitrile) |

| σ(C-H)methyl | σ(C-C)ring | Low | σ → σ hyperconjugation |

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method used in computational chemistry to estimate partial atomic charges. wikipedia.org This calculation provides insight into the distribution of electrons among the atoms in a molecule, which affects properties like dipole moment, polarizability, and electronic structure. researchgate.net

In computational studies of similar compounds like 2-amino-4-chlorobenzonitrile (B1265954), DFT calculations at the B3LYP/6-311++G(d,p) level are used to determine the Mulliken atomic charges. analis.com.my The results consistently show that the nitrogen atoms of both the amino and nitrile groups carry significant negative charges due to their high electronegativity. analis.com.my Conversely, the hydrogen atoms, particularly those of the amino group, exhibit positive charges. analis.com.myresearchgate.net

For this compound, a similar charge distribution is expected:

Nitrogen Atoms (N): Would possess the highest negative charges, making them nucleophilic centers. analis.com.my

Hydrogen Atoms (H): Would carry positive charges, with the amino hydrogens being potential electrophilic sites. analis.com.myresearchgate.net

Carbon Atoms (C): The charges on the carbon atoms of the aromatic ring would vary, influenced by the attached amino, methyl, and nitrile groups.

This charge distribution is critical for understanding the molecule's intermolecular interactions and its potential to act as a nucleophilic agent. analis.com.myresearchgate.net

| Atom | Predicted Charge | Reasoning |

|---|---|---|

| N (Nitrile) | Highly Negative | High electronegativity, π-system electron withdrawal. analis.com.my |

| N (Amino) | Negative | High electronegativity, lone pair. analis.com.my |

| H (Amino) | Positive | Attached to electronegative nitrogen. analis.com.my |

| C (Nitrile) | Positive | Attached to highly electronegative nitrogen. |

| C (Ring, attached to -NH2) | Negative | Electron-donating effect of the amino group. |

| C (Ring, attached to -CH3) | Negative | Electron-donating effect of the methyl group. |

Prediction of Reactivity and Reaction Mechanisms

Computational methods are powerful tools for predicting the chemical reactivity and exploring potential reaction mechanisms of molecules like this compound.

Nucleophilic and Electrophilic Sites Identification

The identification of nucleophilic and electrophilic centers is a primary outcome of computational analyses like MEP mapping and Mulliken charge calculations. analis.com.my A nucleophile is an electron-rich species that donates an electron pair, while an electrophile is an electron-deficient species that accepts an electron pair. youtube.comlibretexts.org

Based on theoretical studies of analogous compounds:

Nucleophilic Sites: The regions of high electron density (negative potential in MEP maps) are the primary nucleophilic centers. For this compound, these are unequivocally the nitrogen atom of the nitrile group and the nitrogen atom of the amino group, which possess high negative Mulliken charges. analis.com.my These sites are prone to attack by electrophiles.

Electrophilic Sites: The areas of low electron density (positive potential in MEP maps) are the electrophilic centers. The hydrogen atoms of the amino group exhibit a noticeable positive charge, making them the most probable sites for nucleophilic attack. analis.com.my The carbon atom of the nitrile group, bonded to a highly electronegative nitrogen, also represents a potential electrophilic site.

Exploration of Reaction Kinetics

DFT calculations are employed to investigate reaction mechanisms and their associated kinetics. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies (Ea), which are crucial for understanding reaction rates. nih.gov

For instance, the reactivity of benzonitriles towards nucleophiles like cysteine can be modeled. nih.gov Studies have shown that electron-donating groups, such as the amino group in the 2-position, can decrease the reactivity of the nitrile group towards nucleophilic attack by increasing the electron density at the reaction center. nih.gov Computational approaches can quantify this effect by calculating the activation energy for the reaction, providing a relative scale of reactivity that correlates well with experimental kinetic data. nih.gov

Furthermore, combining DFT-derived energetics with microkinetic modeling allows for a more comprehensive understanding of catalytic processes and reaction mechanisms under specific conditions. researchgate.net While specific kinetic studies on this compound are not detailed, the methodologies are well-established for exploring its potential reactions, such as its use in the synthesis of polysubstituted 4-aminoquinolines. cardiff.ac.uk

Computational Toxicology and Bioactivity Prediction

Computational methods are increasingly used to predict the toxicological profiles and potential bioactivities of chemical compounds, reducing the need for extensive animal testing. scispace.com For this compound, these in silico approaches can provide valuable preliminary assessments.

DFT studies on related aminobenzonitriles suggest that the molecule is stable and has the potential for applications in biological activities. analis.com.my The presence of the benzonitrile (B105546) moiety is significant, as it is a key structural motif in numerous pharmaceuticals. nih.gov For example, derivatives of 2-aminobenzonitrile (B23959) are used as precursors for synthesizing compounds with potential bioactivity, such as quinazolinone derivatives that act as dipeptidyl peptidase-4 (DPP-4) inhibitors for antidiabetic applications. nih.govbrieflands.com Other synthesized derivatives, like 2-amino-4H-chromene-3-carbonitriles, have shown good cytotoxic activity against cancer cell lines. nih.gov Triazole-pyrimidine-methylbenzonitrile derivatives have also been evaluated as potential dual A2A/A2B adenosine (B11128) receptor antagonists. nih.gov

Computational toxicology can involve molecular docking simulations to predict how this compound or its derivatives might bind to biological targets like enzymes or receptors. scispace.comnih.gov By comparing its structure to known toxins or bioactive molecules, and by simulating its interaction with key biological macromolecules, predictions about its potential efficacy and toxicity can be made. For example, in silico studies of quinazolinone derivatives synthesized from benzonitriles predicted their binding affinity to the DPP-4 enzyme, although the bioactivity was lower than the reference compounds. nih.govbrieflands.com These predictive studies are essential for guiding further experimental investigation into the molecule's pharmacological potential. analis.com.my

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are pivotal in drug discovery for screening chemical libraries and prioritizing compounds with potential therapeutic effects, thereby accelerating the research process. nih.gov

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable. Studies on structurally related compounds, such as 2-aminobenzimidazole and 2,5-diaminobenzophenone derivatives, demonstrate the utility of this approach. nih.govresearchgate.net For these classes of molecules, 2D-QSAR models have been successfully created to predict biological activities, such as enzyme inhibition. nih.govnih.gov These models typically use molecular descriptors—quantifiable properties derived from the molecular structure—to build a correlation with activity. A similar approach could be employed for this compound and its derivatives to predict their activity against various biological targets.

A hypothetical QSAR study on a series of this compound derivatives might involve the following steps:

Data Collection: Assembling a dataset of derivatives with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Computing various 2D and 3D molecular descriptors related to topology, electronics, and conformation.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a predictive model.

Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Such a model could identify key structural features of this compound that are crucial for its biological effects.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id It is widely used in drug design to understand how a ligand, such as this compound, might interact with the active site of a target protein. researchgate.net

Specific molecular docking studies for this compound are not detailed in the available research. However, studies on analogous compounds provide a framework for how such an analysis would proceed. For instance, docking studies have been performed on novel quinazolin-4-one-3-yl-methylbenzonitrile derivatives to investigate their inhibitory activity against the dipeptidyl peptidase-4 (DPP-4) enzyme. brieflands.com In these simulations, the benzonitrile moiety plays a role in the binding interactions within the enzyme's active site. brieflands.com

A molecular docking simulation for this compound would involve:

Preparation of the Ligand: Generating a 3D structure of this compound and optimizing its geometry.

Preparation of the Receptor: Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software to place the ligand into the active site of the protein and calculate the most stable binding poses and their corresponding binding affinities (usually in kcal/mol).

The results would reveal potential hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex, offering hypotheses about its mechanism of action that can be tested experimentally.

In Silico Assessment of Hazardous Properties

In silico toxicology methods use computational models to predict the potential toxicity of chemicals, reducing the need for extensive and costly animal testing. japsonline.comnih.gov For this compound, hazard information is available from globally harmonized system (GHS) classifications, which are often derived from computational predictions and available data. nih.govsigmaaldrich.com

These assessments predict a compound's hazardous properties based on its chemical structure and known toxicophores (substructures known to be associated with toxicity). nih.gov The available data indicates that this compound is classified with several hazards. nih.govfishersci.com

| Hazard Classification | Hazard Statement | Description |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. nih.gov |

| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin. nih.gov |

| Skin Irritation (Category 2) | H315 | Causes skin irritation. nih.gov |

| Eye Irritation (Category 2) | H319 | Causes serious eye irritation. nih.gov |

| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled. nih.gov |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation. sigmaaldrich.com |

These classifications are crucial for ensuring the safe handling and use of the compound in research and industrial settings.

Thermodynamic Property Predictions